4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized via a multi-step reaction involving condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted furans.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylfuran-2(5H)-one: Lacks the isopropyl group.
5-Methyl-5-(propan-2-yl)furan-2(5H)-one: Lacks the amino group.
4-Amino-5-(propan-2-yl)furan-2(5H)-one: Lacks the methyl group.
Uniqueness
4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one is unique due to the presence of all three functional groups (amino, methyl, and isopropyl) on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
99563-93-6 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-amino-5-methyl-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(3)6(9)4-7(10)11-8/h4-5H,9H2,1-3H3 |
InChI Key |
QWSWSFLFZWHZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=CC(=O)O1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.